molecular formula C10H13NO3 B556597 2-Amino-3-(3-methoxyphenyl)propanoic acid CAS No. 7635-28-1

2-Amino-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B556597
CAS No.: 7635-28-1
M. Wt: 195.21 g/mol
InChI Key: XTXGLOBWOMUGQB-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is a derivative of phenylalanine, an essential amino acid, and features a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) and hydrogen gas (H2) is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its methoxy group may also play a role in modulating its activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-methoxyphenyl)propanoic acid is unique due to its specific combination of an amino group and a methoxy-substituted benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-amino-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGLOBWOMUGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339173
Record name 2-amino-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7635-28-1
Record name 2-amino-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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